Bet-IN-23 Achieves 2583-Fold BD2 Selectivity Over BD1, Outperforming Lead Analog Compound 10
In direct comparative enzymatic assays, Bet-IN-23 (Compound 23) demonstrates a BRD4 BD1/BD2 selectivity ratio of 2583-fold, representing a >7.5-fold improvement in selectivity over the closest structural analog Compound 10, which exhibits a 344-fold selectivity ratio. Both compounds exhibit comparable BRD4 BD2 inhibitory potency (IC50 = 2.9 nM for Bet-IN-23 versus 1.0 nM for Compound 10), indicating that the selectivity enhancement was achieved without sacrificing target engagement [1].
| Evidence Dimension | BRD4 BD1/BD2 domain selectivity (fold difference) |
|---|---|
| Target Compound Data | 2583-fold (Bet-IN-23) |
| Comparator Or Baseline | 344-fold (Compound 10) |
| Quantified Difference | 7.5-fold improvement in BD2 selectivity |
| Conditions | Biochemical enzymatic assay measuring IC50 against BRD4 BD1 and BRD4 BD2 domains |
Why This Matters
Higher BD2 selectivity is hypothesized to reduce on-target BD1-associated toxicities, making Bet-IN-23 a superior tool compound for interrogating BD2-specific biology and a potentially more developable lead relative to less selective analogs.
- [1] Jiang W, Hou Q, Xu H, Yang K, Wang X, Zhang K, et al. Discovery of Novel Phenoxyaryl Pyridones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with High Selectivity for the Second Bromodomain (BD2) to Potentially Treat Acute Myeloid Leukemia. 2024. View Source
